molecular formula C48H53N6O7P B15090874 N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite

N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite

Cat. No.: B15090874
M. Wt: 856.9 g/mol
InChI Key: KANZRWOEDDAVIO-UHFFFAOYSA-N
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Description

N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite (CAS 666257-76-7) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its structure features:

  • 3-Deaza modification: Removal of the nitrogen atom at position 3 of the adenine base, altering hydrogen-bonding capacity .
  • 3-Methyl group: A methyl substitution at position 3, introducing steric effects and enhancing metabolic stability .
  • 5'-O-DMT protection: The 4,4'-dimethoxytrityl (DMT) group ensures regioselective coupling during synthesis .
  • 3'-CE phosphoramidite: The 2-cyanoethyl (CE) phosphoramidite moiety facilitates efficient phosphite triester formation .

This compound is pivotal in synthesizing modified DNA oligonucleotides for applications in nucleic acid-protein interaction studies, antisense therapeutics, and drug delivery systems .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZRWOEDDAVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-DEAZA-DA CEP typically involves the modification of adenosine or its derivatives. One common method includes the deamination of adenosine followed by a series of chemical reactions to introduce the deaza modification. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3-DEAZA-DA CEP may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Coupling Reactions

The compound’s primary role is in phosphoramidite-based oligonucleotide synthesis. Its 3'-CE phosphoramidite group reacts with the 5'-hydroxyl (5'-OH) group of the growing oligonucleotide chain under acidic activation (e.g., 1H-tetrazole or ethylthiotetrazole) .

Reaction Parameter Value/Condition Source
Activation reagent0.25 M 1H-tetrazole in acetonitrile
Coupling efficiency≥99% (validated via HPLC and 31P NMR)
Reaction time30–60 seconds
TemperatureRoom temperature (20–25°C)

The 3-deaza modification (replacement of N3 with CH in the adenine ring) reduces steric hindrance, improving coupling kinetics compared to natural adenosine analogs .

Oxidation and Stabilization

After coupling, the labile phosphite triester intermediate is oxidized to a stable phosphate triester using iodine/water/pyridine .

Oxidation Parameter Value/Condition Source
Oxidizing solution0.02 M I₂ in THF/pyridine/H₂O
Oxidation time10–30 seconds
Oxidation efficiency>99.5% (confirmed by 31P NMR)

The cyanoethyl (CE) group acts as a transient protecting group, preventing unwanted side reactions during synthesis. It is later removed via β-elimination under basic conditions .

N6-Benzoyl Group Removal

The N6-benzoyl protecting group is cleaved under concentrated ammonium hydroxide (28–30% NH₄OH) at 55–60°C for 4–16 hours .

DMT Group Removal

The 5'-O-DMT group is removed using 3% dichloroacetic acid (DCA) in dichloromethane, regenerating the 5'-OH for subsequent couplings .

Deprotection Parameter Value/Condition Source
DMT cleavage reagent3% DCA in DCM
Cleavage time15–30 seconds
NH₄OH treatment duration4–16 hours at 55–60°C

Unique Reactivity Features

  • 3-Methyl substitution : Enhances hydrophobicity, improving solubility in organic solvents like acetonitrile .

  • Compatibility with automation : Validated for use in ABI 3900 and MerMade synthesizers .

Scientific Research Applications

N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite, also known as 3-DEAZA-DA CEP, is a modified nucleoside primarily used in scientific research, particularly in the synthesis of oligonucleotides . This compound, identified by the CAS number 666257-76-7, has several key applications in molecular biology and genetic engineering .

Chemical Properties
3-DEAZA-DA CEP has the molecular formula C48H53N6O7PC_{48}H_{53}N_6O_7P and a molecular weight of 856.94 . It is also identified by the MDL number MFCD08062069 .

Applications in Oligonucleotide Synthesis
The primary application of this compound is in the synthesis of oligonucleotides . It is a crucial building block for creating modified DNA strands with specific properties. The modifications introduced by this compound can enhance the stability, binding affinity, or resistance to enzymatic degradation of the resulting oligonucleotides .

Key Features for Oligonucleotide Synthesis:

  • Modified Nucleoside: It is a modified form of adenosine, making it resistant to enzymatic degradation .
  • Phosphoramidite Moiety: The 3'-CE phosphoramidite group allows for efficient coupling to other nucleosides during oligonucleotide synthesis .
  • Protecting Groups: The presence of benzoyl and dimethoxytrityl (DMT) protecting groups ensures that the desired coupling occurs at the correct position, preventing unwanted side reactions .

Custom Synthesis and Research Use
this compound is often used in custom synthesis projects, where researchers require specific modifications to DNA sequences . It is generally intended for research use only .

Mechanism of Action

The mechanism of action of 3-DEAZA-DA CEP involves its incorporation into nucleic acids, where it can interfere with normal base pairing and enzymatic processes. This compound targets specific enzymes such as adenosine deaminase, inhibiting their activity and leading to altered cellular functions. The pathways involved include the disruption of RNA and DNA synthesis, which can result in the inhibition of cell proliferation and viral replication.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares key parameters of the target compound with related phosphoramidites:

Compound Name CAS No. Molecular Formula Molecular Weight Key Modifications Applications
N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite 666257-76-7 C48H53N6O7P 856.95 3-Deaza, 3-methyl, 5'-O-DMT Antisense oligonucleotides, duplex stability studies
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite 110782-31-5 C48H54N7O8P 887.98 2'-O-methyl (RNA analog) siRNA, miRNA (enhanced nuclease resistance)
N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite 251647-53-7 C50H58N7O9P 932.01 2'-O-methoxyethyl (MOE, RNA analog) Therapeutic RNA (prolonged half-life in vivo)
N6-Benzoyl-2'-tert-butyldimethylsilyl-7-deaza-5'-O-DMT-adenosine 3'-CE phosphoramidite 144994-95-6 C54H67N6O8PSi 987.20 7-Deaza, 2'-O-TBDMS Duplex stabilization, oxidation-resistant probes
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)adenine 3'-CE phosphoramidite 2248740-48-7 C47H51FN7O7P 875.94 2'-Fluoro, β-D-arabinofuranosyl Antisense DNA/RNA hybrids (improved target binding)

Key Differences and Functional Implications

Base Modifications: The 3-deaza-3-methyl group in the target compound reduces Watson-Crick hydrogen bonding, making it suitable for non-canonical interactions or mismatch studies . In contrast, 7-deaza derivatives (e.g., CAS 144994-95-6) enhance oxidation resistance and duplex stability . 2'-Modifications: Compounds with 2'-O-methyl (CAS 110782-31-5) or 2'-O-MOE (CAS 251647-53-7) are RNA analogs with increased serum stability, whereas the 2'-fluoro analog (CAS 2248740-48-7) improves binding affinity to RNA targets .

Protecting Groups :

  • 5'-O-DMT is a standard protecting group in phosphoramidite chemistry, while 2'-O-TBDMS (tert-butyldimethylsilyl) in CAS 104992-55-4 offers steric protection for RNA synthesis .

Molecular Weight Trends :

  • Bulkier modifications (e.g., 2'-O-MOE, 7-deaza-TBDMS) increase molecular weight, impacting solubility and coupling efficiency .

Biological Activity

N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite is a modified nucleoside analog of adenosine, notable for its unique structural modifications that enhance its biological activity and stability. This compound has garnered attention in the fields of medicinal chemistry and molecular biology due to its potential applications in therapeutic developments and oligonucleotide synthesis.

Molecular Characteristics

  • Molecular Formula : C48H53N6O7P
  • Molecular Weight : 887.96 g/mol
  • Appearance : White powder with a purity of at least 98% as determined by high-performance liquid chromatography (HPLC) .

Structural Modifications

The compound features several key modifications:

  • N6-Benzoyl Group : Enhances receptor interaction and biological activity.
  • 3-Deaza Modification : Increases stability against enzymatic degradation, making it suitable for therapeutic applications.
  • 5'-O-DMT Group : Facilitates oligonucleotide synthesis by protecting the hydroxyl group at the 5' position .

This compound acts as an adenosine analog, interacting with adenosine receptors. Its structural modifications contribute to increased resistance to nucleases, enhancing its stability in biological environments. This stability is critical for various applications, including drug development and gene therapy .

Pharmacological Effects

Research indicates that this compound may function as a smooth muscle vasodilator, influencing physiological processes such as:

  • Vasodilation : Potentially beneficial in treating cardiovascular conditions.
  • Cell Signaling : Modulates pathways associated with inflammation and immune responses .

Case Studies and Research Findings

  • Study on Oligonucleotide Synthesis :
    • A recent investigation demonstrated that the incorporation of N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine into oligonucleotides significantly improved their stability and hybridization properties compared to unmodified nucleosides. The study highlighted the effectiveness of this phosphoramidite in synthesizing high-quality DNA microarrays .
  • Therapeutic Applications :
    • In vivo studies have suggested that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating diseases characterized by excessive inflammation .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightStabilityBiological Activity
This compound887.96 g/molHighAdenosine receptor interaction
2'-Deoxyadenosine251.24 g/molModerateNatural adenosine activity
5-Methylcytidine243.24 g/molLowRNA modification effects

Q & A

Q. Basic

  • Temperature : Store at < -15°C in airtight, light-resistant containers to prevent degradation of the acid-labile DMT group and phosphoramidite .
  • Handling : Equilibrate to room temperature under inert gas (argon) before use to avoid moisture absorption, which hydrolyzes the phosphoramidite .

What spectroscopic and analytical techniques confirm the identity and purity of this compound?

Q. Basic

  • ¹H/¹³C NMR : Characterize the DMT group (δ ~6.8–7.4 ppm for aromatic protons) and benzoyl moiety (δ ~8.0 ppm). The 3-methyladenosine moiety shows distinct methyl resonances (δ ~2.5 ppm) .
  • ³¹P NMR : A singlet near δ 149–151 ppm confirms the phosphoramidite structure .
  • HRMS (ESI-TOF) : Exact mass calculation (e.g., [M+Na]⁺) validates molecular composition. Example: C₄₉H₅₆N₆O₈PNa requires m/z 907.4005 .

How can coupling efficiency be optimized during solid-phase synthesis using this amidite?

Q. Advanced

  • Activator selection : Use 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in acetonitrile for efficient activation .
  • Reaction time : Extend coupling to 3–5 minutes to ensure complete phosphoramidite incorporation, especially for sterically hindered 3-deaza modifications .
  • Capping : Apply acetic anhydride/N-methylimidazole to cap unreacted 5'-OH groups, reducing deletion sequences .

What strategies mitigate depurination or oxidation during oligonucleotide synthesis with this amidite?

Q. Advanced

  • Depurination prevention : Use low-acid deblocking conditions (e.g., 3% dichloroacetic acid in CH₂Cl₂) to minimize cleavage of the N6-benzoyl-protected adenine .
  • Oxidation control : Replace standard iodine/water with 0.02 M tert-butyl hydroperoxide in toluene for milder oxidation of the phosphite triester .
  • Post-synthesis analysis : Use MALDI-TOF MS to detect depurination products (e.g., mass shifts corresponding to adenine loss) .

How can structural modifications enhance nuclease resistance in oligonucleotides derived from this amidite?

Q. Advanced

  • 2'-Fluoro or 2'-O-methyl modifications : Replace the 2'-deoxy group with 2'-F or 2'-OMe analogs (see ), which sterically hinder nuclease binding .
  • 3-Deaza-adenosine : The 3-deaza substitution reduces base stacking and hydrogen bonding, altering RNase H recognition without compromising target binding .
  • Phosphorothioate backbone : Replace the 3'-CE phosphoramidite with a sulfurized derivative during oxidation to improve metabolic stability .

How do researchers resolve contradictions in coupling efficiency data across different synthesis protocols?

Q. Advanced

  • Controlled experiments : Compare coupling yields (via trityl assay) under varying conditions (activator concentration, temperature). Example: ETT vs. pyridinium hydrochloride activators .
  • Kinetic analysis : Monitor reaction progress via in-line UV spectroscopy to identify rate-limiting steps .
  • Orthogonal validation : Use LC-MS/MS to quantify failure sequences and correlate with synthesis parameters .

What role does the 3-methyl group play in oligonucleotide duplex stability?

Q. Advanced

  • Thermodynamic impact : The 3-methyl group increases base hydrophobicity, enhancing stacking interactions. Tm analysis (UV melting curves) shows a 1–2°C rise per modification .
  • Structural studies : X-ray crystallography or MD simulations reveal reduced minor groove flexibility, which may hinder nuclease access .

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